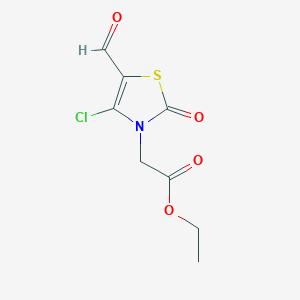

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester, also known as chloroformylthiazole ethyl ester, is a chemical compound used in a variety of scientific applications. This compound is a colorless or slightly yellowish liquid with a molecular weight of 213.64 g/mol and a melting point of -20°C. Chloroformylthiazole ethyl ester has been used in a variety of scientific applications, including synthesis, drug development, and laboratory experiments.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester is an important intermediate for synthesizing biologically active compounds, such as thiazole carboxylic acids. Studies have demonstrated its utility in synthesizing various derivatives through nucleophilic substitution and chlorination reactions, highlighting its significance in organic synthesis (Tu Yuanbiao et al., 2016).

Biological Activity

Derivatives synthesized from this compound have been shown to possess antimicrobial activities. For example, the synthesis and evaluation of triazole derivatives containing this moiety have shown antimicrobial activity against several microorganisms, indicating its potential in developing new antimicrobial agents (N. Demirbas et al., 2004).

Antiamoebic Activity and Cytotoxicity

The compound's derivatives, particularly those incorporating alkyl chains, demonstrated good in vitro antiamoebic activity against Acanthamoeba polyphaga. Such findings suggest the potential of these derivatives as safe and effective amoebicidal agents, offering a promising avenue for the development of new treatments for amoebic infections (A. Shirai et al., 2013).

Coordination Chemistry

The compound forms the basis for synthesizing coordination complexes with metals such as nickel, copper, and zinc. These complexes have been characterized and analyzed for their structure, showcasing the compound's role in developing coordination compounds with potential applications in materials science and catalysis (W. M. Singh & J. Baruah, 2008).

Fluorescence and Sensing Applications

Substituted derivatives of this compound have been studied for their absorption, fluorescence, and excitation spectra, exhibiting high luminescence and potential as laser dyes and metal sensors. This highlights the compound’s utility in creating fluorescent markers and sensors for various applications (U. Grummt et al., 2007).

Propriétés

IUPAC Name |

ethyl 2-(4-chloro-5-formyl-2-oxo-1,3-thiazol-3-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-2-14-6(12)3-10-7(9)5(4-11)15-8(10)13/h4H,2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITLZDQLBVPTHHN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C(=C(SC1=O)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Chloro-5-formyl-2-oxo-thiazol-3-yl)-acetic acid ethyl ester | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(3-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B383437.png)

![ethyl 2-[3-benzoyl-2-(3-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383440.png)

![diethyl (2,2,2-trichloro-1-{[(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetyl]amino}ethyl)phosphonate](/img/structure/B383441.png)

![ethyl 2-[3-(furan-2-carbonyl)-4-hydroxy-2-(4-methoxyphenyl)-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383442.png)

![ethyl 2-[2-(4-tert-butylphenyl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B383443.png)

![2-methoxyethyl 4-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B383445.png)

![N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B383447.png)

![2-[5-(4-Methoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B383450.png)

![ethyl 4-[2-(2-chlorophenyl)-4-hydroxy-5-oxo-3-(thiophene-2-carbonyl)-2H-pyrrol-1-yl]benzoate](/img/structure/B383451.png)

![(4E)-4-[hydroxy(phenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B383452.png)

![2-(4-benzyl-1-piperazinyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B383453.png)

![[2-[(5Z)-6-oxo-5-(2-oxo-1-prop-2-enylindol-3-ylidene)-[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl] acetate](/img/structure/B383457.png)